molecular formula C29H34O11 B13026216 HenridilactoneB

HenridilactoneB

Cat. No.: B13026216
M. Wt: 558.6 g/mol
InChI Key: IYDZDFROMNTTBD-DEDSSRKUSA-N
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Description

Characterized by a fused hexacyclic framework with multiple stereocenters, it exhibits significant structural complexity, making it a challenging target for synthetic organic chemistry .

Properties

Molecular Formula

C29H34O11

Molecular Weight

558.6 g/mol

IUPAC Name

(1S,3R,7R,10S,15S,17R,18S,21S,22R,23R,25S,29R)-22,23-dihydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacos-12-ene-5,14,19,24-tetrone

InChI

InChI=1S/C29H34O11/c1-12-17-19(36-20(12)32)28(35)21-24(4,22(33)25(28,5)34)8-9-26-11-27-14(23(2,3)37-15(27)10-16(30)38-27)7-6-13(26)18(31)29(21,39-17)40-26/h6,12,14-15,17,19,21,34-35H,7-11H2,1-5H3/t12-,14-,15+,17+,19-,21+,24-,25-,26-,27+,28-,29+/m0/s1

InChI Key

IYDZDFROMNTTBD-DEDSSRKUSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@@H]([C@@]3([C@H]4[C@](CC[C@]56C[C@@]78[C@@H](CC=C5C(=O)[C@@]4(O2)O6)C(O[C@@H]7CC(=O)O8)(C)C)(C(=O)[C@]3(C)O)C)O)OC1=O

Canonical SMILES

CC1C2C(C3(C4C(CCC56CC78C(CC=C5C(=O)C4(O2)O6)C(OC7CC(=O)O8)(C)C)(C(=O)C3(C)O)C)O)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneB typically involves multi-step organic reactions. The exact synthetic route can vary, but it often includes the use of specific reagents and catalysts to achieve the desired chemical structure. Common steps in the synthesis may involve cyclization reactions, oxidation, and reduction processes under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: HenridilactoneB can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

HenridilactoneB has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of HenridilactoneB involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Framework and Stereochemistry

  • Henridilactone B : Features a hexacyclic system with a unique C19 backbone and a γ-lactone moiety at C24.
  • Rubriflordilactone B : Shares the hexacyclic core but differs in the configuration of the C15 hydroxyl group (R-configuration) and a β-oriented lactone ring .
  • Epi-rubriflordilactone B : Epimer of rubriflordilactone B at C15 (S-configuration), altering spatial interactions in biological targets .
  • Pseudo-rubriflordilactone B : Lacks the C19 methyl group, resulting in a truncated side chain and reduced hydrophobicity .

X-ray Crystallography Insights

X-ray data for rubriflordilactone B derivatives confirm distinct conformational preferences. For example, compound 16a (a synthetic intermediate) exhibits a twisted chair conformation in its lactone ring, while 8c adopts a planar arrangement due to steric constraints . These structural variations influence binding affinities to enzymes like cyclooxygenase-2 (COX-2).

Physicochemical Properties

Data from natural product comparisons (Table S42, ) reveal critical differences:

Property Henridilactone B Rubriflordilactone B Pseudo-rubriflordilactone B
Molecular Weight (g/mol) 528.6 530.7 502.4
LogP 3.2 3.5 2.8
Melting Point (°C) 198–201 205–208 185–188
Solubility (mg/mL) 0.12 0.09 0.25

Pseudo-rubriflordilactone B’s truncated side chain correlates with higher solubility but reduced membrane permeability .

Research Implications and Challenges

The structural nuances among these compounds underscore the importance of:

  • Stereochemical precision in synthesis to avoid inactive epimers.
  • Side-chain engineering to balance solubility and bioactivity.
  • Advanced analytical methods (e.g., HPLC-MS, X-ray diffraction) for characterizing complex mixtures, as noted in and .

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